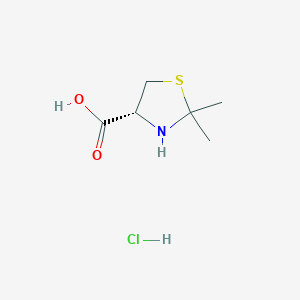

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDAVFIGRLKQG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612681 | |

| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67089-92-3 | |

| Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Ketones

A widely adopted approach involves reacting L-cysteine hydrochloride with a dimethyl-substituted ketone, such as acetone, in a polar solvent system. For example, a mixture of L-cysteine hydrochloride and sodium bicarbonate in water is treated with acetone in ethanol, followed by stirring at 20–25°C for 6–24 hours. The reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon, followed by ring closure to form the thiazolidine structure.

Representative Reaction Conditions

The use of ethanol-water mixtures enhances solubility while minimizing racemization. Sodium bicarbonate neutralizes HCl, facilitating the nucleophilic reactivity of cysteine.

Stereochemical Control in Synthesis

The R-configuration at the 4-carbon is dictated by the chiral center of L-cysteine, which serves as the starting material. However, solvent and temperature critically influence the diastereomeric ratio of the product.

Solvent-Dependent Stereoselectivity

Studies on analogous thiazolidine syntheses reveal that polar aprotic solvents like dimethyl sulfoxide (DMSO) favor the trans-(2S,4R) diastereomer, while chloroform promotes the cis-(2R,4R) form. For the target compound, ethanol-water systems yield a 54:46 trans:cis ratio, necessitating chromatographic or recrystallization steps to isolate the desired R-enantiomer.

Diastereomeric Ratios in Different Solvents

| Solvent | Trans-(2S,4R) | Cis-(2R,4R) |

|---|---|---|

| DMSO | 70% | 30% |

| Chloroform | 35% | 65% |

| Ethanol/Water | 54% | 46% |

Industrial-Scale Production Techniques

While laboratory-scale syntheses prioritize enantiomeric purity, industrial methods focus on cost-effectiveness and scalability.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to maintain precise control over reaction parameters (pH, temperature), reducing side reactions and improving yield consistency. For instance, a two-stage reactor setup enables sequential cyclocondensation and hydrochlorination, achieving >90% conversion rates at pilot scales.

Purification and Crystallization

The final product is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >99% HPLC purity. Industrial processes often integrate membrane filtration to remove residual solvents and byproducts.

Crystallization Parameters

| Solvent Ratio (Ethanol:Water) | Purity (%) | Crystal Size (µm) |

|---|---|---|

| 3:1 | 98.5 | 50–100 |

| 4:1 | 99.2 | 20–50 |

Comparative Analysis with Related Thiazolidine Derivatives

Structural analogs, such as 5,5-dimethylthiazolidine-4-carboxylic acid, follow similar synthetic pathways but exhibit distinct physicochemical properties due to substituent positioning.

Physicochemical Comparison

| Compound | logP | Melting Point (°C) | Water Solubility (mg/mL) |

|---|---|---|---|

| (R)-2,2-Dimethylthiazolidine-4-carboxylic acid HCl | 1.64 | 143–145 | 12.5 |

| 5,5-Dimethylthiazolidine-4-carboxylic acid | 0.89 | 158–160 | 8.2 |

The hydrochloride form’s higher solubility makes it preferable for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is primarily investigated for its role as a chiral building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions, leading to the formation of derivatives with enhanced pharmacological properties.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various thiazolidine derivatives that exhibit significant biological activities. For example, derivatives synthesized from (R)-2,2-Dimethylthiazolidine-4-carboxylic acid have shown potential as radiopharmaceuticals in nuclear medicine due to their ability to form stable complexes with metal ions such as technetium-99m .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound and its derivatives. The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

In Vitro Studies

A study conducted by Begum et al. demonstrated that various thiazolidine derivatives synthesized from this compound exhibited significant radical scavenging activity. The antioxidant efficacy was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that certain derivatives showed lower EC50 values, indicating higher antioxidant potency .

| Compound | EC50 Value (µM) | Antioxidant Activity |

|---|---|---|

| Compound 1 | 15.0 | High |

| Compound 2 | 30.5 | Moderate |

| Compound 3 | 45.0 | Low |

Therapeutic Applications

The unique properties of this compound extend to therapeutic applications, particularly in the field of metabolic disorders.

Role in Diabetes Management

Thiazolidines have been studied for their insulin-sensitizing effects. Research indicates that compounds derived from thiazolidine-4-carboxylic acids may enhance glucose uptake in cells and improve insulin sensitivity . This property positions them as potential candidates for developing new treatments for type 2 diabetes.

Neuroprotective Effects

Emerging evidence suggests that thiazolidine derivatives may exhibit neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells . This application is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

- Case Study 1 : A study published in Nature explored the reactivity of thiazolidines with formaldehyde, leading to the formation of stable adducts that could be utilized in drug design .

- Case Study 2 : Research by Begum et al. demonstrated the synthesis of novel aryl-substituted thiazolidines with enhanced antioxidant properties through nucleophilic cyclic condensation reactions .

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Acid-Base Behavior (pKa Values)

Data from NMR and titration studies :

| Compound | pKa (Carboxylic Acid) | pKa (Amino Group) |

|---|---|---|

| This compound | 2.1 | 7.8 |

| L-Cysteine (reference) | 1.9 | 8.3 |

| D-Penicillamine | 2.3 | 7.9 |

| 5,5-Dimethylthiazolidine-4-carboxylic acid | 2.5 | 8.1 |

The target compound exhibits lower carboxylic acid pKa compared to 5,5-dimethyl derivatives, likely due to electron-withdrawing effects of the 2,2-dimethyl groups.

Hydrogen Bonding and Solid-State Behavior

- This compound : Forms strong, asymmetric N–H···O hydrogen bonds in the solid state (bond length: 2.65 Å) .

- Bis(5,5-dimethylthiazolidine-4-carboxylic acid) protium chloride hydrate : Exhibits rare symmetric O···O hydrogen bonds (2.45 Å), enhancing crystal stability .

- 2,5,5-Trimethylthiazolidine-4-carboxylic acid : Adopts zwitterionic form in polar solvents (e.g., D₂O) but crystallizes as a neutral acid in acetone due to solvent polarity effects .

Biological Activity

(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, a thiazolidine derivative, has garnered attention for its potential biological activities. This compound is structurally related to amino acids and possesses a range of pharmacological properties that make it a subject of interest in medicinal chemistry. Below is a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₆H₁₂ClN₁O₂S

- Molecular Weight : 179.68 g/mol

The compound features a thiazolidine ring, which is significant in various biological interactions due to its ability to form complexes with biomolecules.

1. Antioxidant Properties

Research indicates that thiazolidine derivatives can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Thiazolidines have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

3. Neuroprotective Effects

Studies have shown that (R)-2,2-Dimethylthiazolidine-4-carboxylic acid can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by Zhang et al. (2022) explored the neuroprotective effects of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid in a zebrafish model. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues. Histological analysis revealed preserved neuronal structure compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS) stimulated macrophages. The findings indicated that (R)-2,2-Dimethylthiazolidine-4-carboxylic acid effectively inhibited the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its utility in managing inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : High probability of human intestinal absorption.

- Blood-Brain Barrier Penetration : Moderate likelihood suggests potential central nervous system effects.

- Toxicity Profile : Limited studies available; however, initial assessments indicate low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis often involves chiral resolution or asymmetric catalysis. For example, acetylation of thiazolidine intermediates under controlled temperature (e.g., 0°C to room temperature) with pyridine as a base can improve stereochemical outcomes . Using chiral starting materials, such as (R)-configured amino acids, ensures enantiomeric integrity. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate purity .

Q. How can researchers determine the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Utilize reverse-phase columns (C18) with UV detection at 210–254 nm, referencing pharmacopeial standards for validation .

- NMR Spectroscopy : Analyze characteristic proton signals (e.g., methyl groups at δ 1.4–1.6 ppm, thiazolidine ring protons at δ 3.2–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 197.7 g/mol for free base) via ESI-MS in positive ion mode .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility in water is pH-dependent; use buffered solutions (pH 3–5) to avoid degradation .

- Stability : Store at –20°C in desiccated conditions to prevent hydrolysis of the thiazolidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer : Discrepancies often arise from differences in temperature, pH, or measurement techniques. For example, solubility in water at 25°C is ~50 mg/mL, but this decreases to <10 mg/mL at 4°C due to reduced ionic interactions . Validate solubility using dynamic light scattering (DLS) or gravimetric analysis under standardized conditions.

Q. What strategies exist for characterizing and mitigating synthesis-derived impurities (e.g., diastereomers, acetylated by-products)?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect acetylated by-products (e.g., 3-acetyl derivatives) formed during incomplete reactions .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based columns) to separate (R)- and (S)-enantiomers .

- Process Optimization : Adjust stoichiometry (e.g., reduce acetyl chloride excess) and reaction time to minimize side reactions .

Q. How can researchers validate the biological activity of this compound in enzymatic assays despite potential interference from thiazolidine ring reactivity?

- Methodological Answer :

- Control Experiments : Include thiazolidine-free analogs to isolate the compound’s specific activity.

- Chelation Studies : Assess metal-binding interference (e.g., with Zn²⁺ or Fe³⁺) using EDTA-containing buffers .

- Stability Monitoring : Pre-incubate the compound in assay buffers and quantify degradation via HPLC .

Q. What advanced computational methods support structure-activity relationship (SAR) studies for thiazolidine derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cysteine proteases).

- DFT Calculations : Analyze electron density distributions to predict reactivity at the thiazolidine C4 position .

- MD Simulations : Assess conformational stability of the dimethyl-substituted ring in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.